molecular formula C15H15N5O2S B493854 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid CAS No. 632300-63-1

2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid

Cat. No. B493854
CAS RN: 632300-63-1
M. Wt: 329.4g/mol
InChI Key: SSDVMCMHDZFAKI-UHFFFAOYSA-N
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Description

“2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid” is a bioactive small molecule . It is an adenine analog and belongs to the category of 9-benzyl-8-hydroxyadenine derivatives . It contains a glycine molecule attached to the benzyl group . This compound has been found to have potent anticonvulsant activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a purine ring system with a benzyl group and a thio-propanoic acid group . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.38 g/mol . It has a predicted boiling point of 623.3±65.0 °C and a predicted density of 1.50±0.1 g/cm3 . The pKa is predicted to be 3.06±0.10 .

Scientific Research Applications

Synthesis and Immunobiological Activity

One of the primary research areas involves the synthesis of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives, including those modified at the 6 position of the purine base. These modifications aim to explore the compounds' immunostimulatory and immunomodulatory potency. For instance, Doláková et al. (2005) reported the preparation of derivatives substituted with various groups such as dimethylamino, cyclopropylamino, and sulfanyl, among others. These compounds were evaluated for their ability to enhance the secretion of chemokines and augment nitric oxide biosynthesis, with the 2-amino-6-sulfanylpurine derivative showing significant activity (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).

Chemical Modification and Characterization

Research also extends to the chemical modification and characterization of compounds related to 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid to understand their structural and chemical properties better. For example, Yahyazadeh (2014) described the synthesis and characterization of 6-Carbamoyl-2-Alkyl-9-(Phenyl or Benzyl)-9H-Purines, highlighting the significance of intramolecular hydrogen bonding in these compounds and their spectroscopic data analysis, which aids in elucidating their structural framework and potential biological applications Yahyazadeh (2014).

Novel Purine-Amino Acid Conjugates

Further investigations have led to the creation of novel purine-amino acid conjugates. Čapek, Pohl, and Hocek (2005) synthesized enantiomerically pure 4-(purin-6-yl)phenylalanines and their nucleosides, presenting a new class of stable amino acid-purine conjugates. These conjugates were achieved through palladium-catalyzed cross-coupling reactions, showcasing an innovative approach to combining purine bases with amino acids to potentially influence biological systems at the molecular level (Čapek, Pohl, & Hocek, 2005).

Application in Polymer Modification

The compound's derivatives have also been explored for their application in modifying polymers, such as in the study by Aly and El-Mohdy (2015), where radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amine compounds. This modification aimed to enhance the polymers' swelling properties and thermal stability, suggesting potential medical applications due to the improved biological activities of the modified polymers (Aly & El-Mohdy, 2015).

Mechanism of Action

This compound is a potent and selective toll-like receptor 7 (TLR7) agonist with no TLR8-stimulating potency . It also exhibits potent anticonvulsant activity .

Safety and Hazards

This compound is classified as an irritant . It is recommended to handle it with appropriate safety measures, including wearing protective clothing and eye protection .

Future Directions

The future directions for this compound could involve further exploration of its anticonvulsant activity and its potential as a TLR7 agonist . More research is needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-(6-amino-9-benzylpurin-8-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9(14(21)22)23-15-19-11-12(16)17-8-18-13(11)20(15)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,21,22)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDVMCMHDZFAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=C(N=CN=C2N1CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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